1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine

Catalog No.
S822743
CAS No.
1875044-03-3
M.F
C11H13BrFNO
M. Wt
274.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetid...

CAS Number

1875044-03-3

Product Name

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-3-methoxyazetidine

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

InChI

InChI=1S/C11H13BrFNO/c1-15-11-6-14(7-11)5-8-2-9(12)4-10(13)3-8/h2-4,11H,5-7H2,1H3

InChI Key

LSJZTNVAPXQLSC-UHFFFAOYSA-N

SMILES

COC1CN(C1)CC2=CC(=CC(=C2)Br)F

Canonical SMILES

COC1CN(C1)CC2=CC(=CC(=C2)Br)F

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine is an organic compound characterized by its unique azetidine ring structure, which is substituted with a 3-bromo-5-fluorophenyl group and a methoxy group. The molecular formula for this compound is C11H13BrFNOC_{11}H_{13}BrFNO and it has a molecular weight of approximately 274.13 g/mol. The presence of bromine and fluorine atoms in the phenyl group contributes to its distinctive electronic properties, influencing its reactivity and biological interactions .

Involving 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine typically include nucleophilic substitution reactions. The azetidine nitrogen can act as a nucleophile, allowing it to participate in various substitution reactions with electrophiles. For instance, when reacted with alkyl halides, the azetidine can form new carbon-nitrogen bonds, facilitating the synthesis of more complex molecules .

Research indicates that 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine exhibits significant biological activity, particularly in medicinal chemistry. Its structural features allow it to interact with various biological targets, such as enzymes and receptors involved in neurological disorders and cancer. The halogen substituents (bromine and fluorine) enhance its binding affinity to these targets, potentially improving therapeutic efficacy .

The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine generally involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluorobenzyl bromide and 3-methoxyazetidine.
  • Nucleophilic Substitution: The reaction is performed under an inert atmosphere using a solvent such as dimethylformamide or tetrahydrofuran. A base like potassium carbonate is used to deprotonate the azetidine, facilitating the nucleophilic attack on the benzyl halide.
  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored using thin-layer chromatography.
  • Purification: The crude product is purified through techniques such as column chromatography to yield the desired compound in high purity.

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting neurological disorders and cancers.
  • Materials Science: This compound can be incorporated into polymers or other materials to enhance their electronic properties or thermal stability.
  • Biological Studies: It acts as a probe in biochemical assays for studying enzyme interactions and receptor binding dynamics .

Interaction studies have shown that 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine can modulate the activity of specific molecular targets due to its structural features. The presence of bromine and fluorine enhances its binding interactions through mechanisms such as halogen bonding and hydrophobic interactions, which are critical for its biological activity .

Several compounds share structural similarities with 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-[(3-Bromo-5-chlorophenyl)methyl]-3-methoxyazetidineChlorine instead of fluorineDifferent electronic properties due to chlorine
1-[(3-Bromo-5-methylphenyl)methyl]-3-methoxyazetidineMethyl group instead of halogenAltered steric effects impacting reactivity
1-[(3-Bromo-5-trifluoromethylphenyl)methyl]-3-methoxyazetidineTrifluoromethyl groupEnhanced lipophilicity and potential bioactivity

Uniqueness: 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine is distinguished by the combination of both bromine and fluorine atoms, which impart unique electronic characteristics that influence its reactivity and biological interactions compared to similar compounds .

This comprehensive overview provides insights into the chemical properties, synthesis methods, biological activity, applications, and comparisons of 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine with related compounds.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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